2-(2-chlorophenyl)hydroquinone

Description

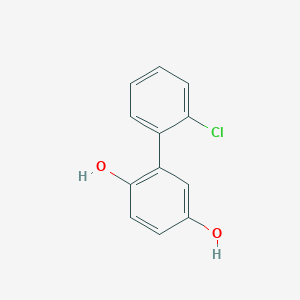

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chlorophenyl)benzene-1,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO2/c13-11-4-2-1-3-9(11)10-7-8(14)5-6-12(10)15/h1-7,14-15H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKJFSFMYUQOSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=CC(=C2)O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059461 |

Source

|

| Record name | [1,1'-Biphenyl]-2,5-diol, 2'-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117-71-5 |

Source

|

| Record name | 2′-Chloro[1,1′-biphenyl]-2,5-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-2,5-diol, 2'-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-2,5-diol, 2'-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-2,5-diol, 2'-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-chloro[1,1'-biphenyl]-2,5-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.824 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Chlorophenyl)hydroquinone

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

2-(2-Chlorophenyl)hydroquinone, also known as 2'-Chloro-2,5-dihydroxybiphenyl, is a biphenyl derivative of hydroquinone. Its structure, featuring a chlorinated phenyl ring attached to a hydroquinone moiety, suggests potential applications in areas such as medicinal chemistry, polymer science, and as an intermediate in organic synthesis. The introduction of the chlorophenyl group is anticipated to significantly influence the physicochemical properties of the parent hydroquinone molecule, impacting its solubility, acidity, and biological activity. Understanding these properties is paramount for its effective utilization in research and development.

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-(2-chlorophenyl)hydroquinone. In light of the limited publicly available experimental data for this specific compound, this guide also presents predicted data and detailed, field-proven experimental protocols for the determination of its key physicochemical parameters. This approach is designed to equip researchers with the necessary information and methodologies to effectively work with and characterize this compound.

Core Physicochemical Properties

A summary of the available and predicted physicochemical data for 2-(2-chlorophenyl)hydroquinone is presented below. It is crucial to note that where experimental data is unavailable, the provided values are based on computational predictions and should be verified through experimentation.

| Property | Value | Source/Method |

| Molecular Formula | C₁₂H₉ClO₂ | - |

| Molecular Weight | 220.65 g/mol (anhydrous basis) | , |

| CAS Number | 305808-20-2 | , |

| Melting Point | 96-98 °C | |

| Boiling Point | Not experimentally determined. Predicted to be >300 °C. | Prediction |

| Appearance | Solid (form not specified) | |

| pKa | Not experimentally determined. Predicted to be ~9-10 for the first dissociation and ~11-12 for the second, influenced by the electron-withdrawing chloro-substituent. | Prediction based on hydroquinone (pKa1 ≈ 10) and substituted phenols.[1] |

| Solubility | Not experimentally determined. Expected to have low solubility in water and higher solubility in organic solvents like ethanol, methanol, acetone, and DMSO. | Inferred from the properties of hydroquinone and related biphenyl compounds. |

| LogP | Not experimentally determined. Predicted to be higher than hydroquinone (LogP ≈ 0.59) due to the lipophilic chlorophenyl group. | Prediction |

Structural Elucidation and Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum (in CDCl₃, 500 MHz):

-

Aromatic Protons (Biphenyl System): A complex multiplet pattern is expected between δ 6.8 and 7.5 ppm. The protons on the hydroquinone ring will likely appear as doublets or doublet of doublets, while the protons on the chlorophenyl ring will exhibit a distinct multiplet.

-

Hydroxyl Protons: Two broad singlets are anticipated, with chemical shifts that can vary depending on concentration and solvent. These peaks can be confirmed by D₂O exchange.

Predicted ¹³C NMR Spectrum (in CDCl₃, 125 MHz):

-

Approximately 12 distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbons attached to the hydroxyl groups will be the most downfield, while the carbon bearing the chlorine atom will also show a characteristic chemical shift.

Experimental Protocol for NMR Analysis

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Expected IR Absorption Bands (KBr pellet):

-

O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹, characteristic of hydroxyl groups.

-

C-H Stretch (Aromatic): Peaks around 3000-3100 cm⁻¹.

-

C=C Stretch (Aromatic): Several sharp peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Phenolic): A strong band around 1200-1250 cm⁻¹.

-

C-Cl Stretch: A band in the region of 1000-1100 cm⁻¹.

Experimental Protocol for FT-IR Analysis

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of 2-(2-chlorophenyl)hydroquinone with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or semi-transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty sample compartment to subtract atmospheric interferences.

-

-

Data Analysis:

-

Identify and label the characteristic absorption bands corresponding to the functional groups of the molecule.

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Expected UV-Vis Absorption Maxima (in Methanol or Ethanol):

-

The spectrum is expected to show absorption maxima in the UV region, likely around 280-300 nm, corresponding to the π → π* transitions of the aromatic rings. The presence of the chlorophenyl substituent may cause a slight bathochromic (red) shift compared to hydroquinone.[2]

Experimental Protocol for UV-Vis Analysis

Synthesis of 2-(2-Chlorophenyl)hydroquinone

A plausible synthetic route for 2-(2-chlorophenyl)hydroquinone involves a Suzuki-Miyaura cross-coupling reaction. This powerful method for forming carbon-carbon bonds is widely used in the synthesis of biaryl compounds.

Proposed Synthetic Pathway:

Experimental Protocol for Synthesis (Illustrative):

-

Suzuki-Miyaura Coupling:

-

In a round-bottom flask, combine 2,5-dimethoxyphenylboronic acid (1.0 eq), 1-bromo-2-chlorobenzene (1.1 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Add a suitable base, for instance, an aqueous solution of potassium carbonate (2 M, 2.0 eq).

-

Add a solvent system, such as a mixture of toluene and ethanol.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product, 2'-chloro-2,5-dimethoxybiphenyl, by column chromatography.

-

-

Demethylation:

-

Dissolve the purified intermediate in a dry, aprotic solvent such as dichloromethane under an inert atmosphere.

-

Cool the solution in an ice bath and add a demethylating agent, for example, boron tribromide (BBr₃), dropwise.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction carefully by the slow addition of water or methanol.

-

Perform an aqueous workup and extract the product.

-

Purify the final product, 2-(2-chlorophenyl)hydroquinone, by recrystallization or column chromatography.

-

Potential Applications and Biological Context

While specific applications for 2-(2-chlorophenyl)hydroquinone are not extensively documented, its structural similarity to hydroquinone suggests potential as a tyrosinase inhibitor. Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is a target for treating hyperpigmentation disorders.[3][4] The chlorophenyl substituent may enhance its lipophilicity, potentially improving skin penetration for topical applications. However, this may also alter its toxicity profile.

The parent compound, hydroquinone, is known to have potential side effects, including skin irritation and, with long-term use, ochronosis.[5] Therefore, any potential therapeutic application of 2-(2-chlorophenyl)hydroquinone would require thorough toxicological evaluation.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 2-(2-chlorophenyl)hydroquinone. Based on the data for hydroquinone and related chlorinated compounds, it should be considered as potentially harmful if swallowed or inhaled and may cause skin and eye irritation. It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-(2-Chlorophenyl)hydroquinone is a compound with potential for further investigation in various scientific fields. This guide has consolidated the available physicochemical data and provided a framework for its experimental characterization. The presented protocols for synthesis and analysis are based on established and reliable methodologies, offering a solid starting point for researchers. As with any compound with limited published data, thorough experimental verification of its properties and a careful assessment of its safety are essential for its successful and responsible use in research and development.

References

-

Ghasemi, P. M., & Zendehdel, M. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches. Journal of Cheminformatics, 11(1), 58. [Link]

-

DermNet. Hydroquinone (bleaching cream). [Link]

-

Patsnap Synapse. What is the mechanism of Hydroquinone? [Link]

-

XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 305808-20-2 Name. [Link]

-

ChemAxon. NMR Predictor. [Link]

-

SIELC Technologies. UV-Vis Spectrum of Hydroquinone. [Link]

-

NIST. Hydroquinone. In NIST Chemistry WebBook. [Link]

-

Campaign for Safe Cosmetics. Hydroquinone. [Link]

-

PubChem. Phenylhydroquinone. [Link]

-

ResearchGate. Fourier-transformed infrared (FTIR) spectra of hydroquinone (HQ), azelaic acid (AA), and bis(4-hydroxyphenyl)nonanedioate (BHN). [Link]

-

Royal Society of Chemistry. Determination of hydroquinone and benzoquinone in pharmaceutical formulations: critical considerations on quantitative analysis. [Link]

-

YouTube. How to Predict NMR in ChemDraw. [Link]

-

ChemBK. 2-(2-CHLOROPHENYL)HYDROQUINONE. [Link]

-

PubChem. Hydroquinone. [Link]

-

IARJSET. Molecular Structure, Vibrational Spectra [FT-IR and FT-Raman], Electronic Spectra [UV-Visible] and NMR Analysis on Hydroquinone. [Link]

-

ResearchGate. Solubility of Hydroquinone in Different Solvents from 276.65 K to 345.10 K. [Link]

-

ResearchGate. UV−vis spectrum of 2,4-DP (a), phenol (c), 4-chlorophenol... [Link]

-

ACS Publications. Semiquinone Radicals from Oxygenated Polychlorinated Biphenyls: Electron Paramagnetic Resonance Studies. [Link]

-

PubMed. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. [Link]

- Google Patents. Preparation method of 4-Chloro-2,5-dimethoxyacetoace tanilide.

-

BMRB. bmse000293 Hydroquinone. [Link]

-

HMDB. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental). [Link]

-

PubChem. 2',5'-Dichloro-2-hydroxybiphenyl. [Link]

-

University of Barcelona. Computational study of substituted biphenyl compounds. [Link]

-

NIH. Metabolism of biphenyl. Structure and physicochemical properties of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid, the meta-cleavage product from 2,3-dihydroxybiphenyl by Pseudomonas putida. [Link]

-

NIH. Machine learning prediction of UV–Vis spectra features of organic compounds related to photoreactive potential. [Link]

-

NIH. Development of Water Solubility of 2-Phenylsulfanylhydroquinone Dimer Dye. [Link]

-

Cheminfo.org. IR spectra prediction. [Link]

-

ResearchGate. Experimental solubility of hydroquinone in water compared with literature data. [Link]

-

ResearchGate. Theoretical IR spectrum of 1,2-benzoquinone computed for vacuum by B3LYP/6-311++G(d,p). [Link]

-

PubChem. 2,5-Dichlorobiphenyl. [Link]

-

PubChem. 2,5-Dichloroaniline. [Link]

Sources

- 1. Open-source QSAR models for pKa prediction using multiple machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. UV-Vis Spectrum of Hydroquinone | SIELC Technologies [sielc.com]

- 3. Machine learning prediction of UV–Vis spectra features of organic compounds related to photoreactive potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylhydroquinone | C12H10O2 | CID 14116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

Spectroscopic Characterization of 2-(2-chlorophenyl)hydroquinone: An In-depth Technical Guide

Introduction

2-(2-chlorophenyl)hydroquinone is a biphenyl derivative with a unique substitution pattern that suggests potential applications in materials science, medicinal chemistry, and as a synthetic intermediate. Its chemical structure, comprising a hydroquinone ring linked to a 2-chlorophenyl moiety, imparts specific electronic and steric properties that are of significant interest to researchers and drug development professionals. A thorough understanding of its molecular structure and purity is paramount for any application, and this is primarily achieved through a combination of spectroscopic techniques.

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-(2-chlorophenyl)hydroquinone, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of publicly available experimental spectra for this specific molecule, this guide will leverage established spectroscopic principles and data from analogous compounds, namely hydroquinone and 2-chlorobiphenyl derivatives, to predict and interpret the spectral features. This approach not only offers a robust framework for the characterization of 2-(2-chlorophenyl)hydroquinone but also serves as a practical example of spectroscopic analysis for novel compounds.

Molecular Structure and Predicted Spectroscopic Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of 2-(2-chlorophenyl)hydroquinone is presented below, with a numbering scheme for the carbon and hydrogen atoms to facilitate the discussion of NMR data.

Caption: A plausible fragmentation pathway for 2-(2-chlorophenyl)hydroquinone under electron ionization.

Experimental Protocol for Mass Spectrometry (GC-MS with EI)

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common technique for the analysis of volatile and thermally stable small molecules.

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

GC Separation: The compound is vaporized and separated from any impurities on a capillary GC column.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Expertise in Method Selection:

-

GC-MS: This technique is ideal for separating the analyte from potential impurities before it enters the mass spectrometer, ensuring a clean mass spectrum of the target compound.

-

Electron Ionization (EI): EI is a "hard" ionization technique that causes extensive fragmentation. While this can make the molecular ion peak less abundant, the resulting fragmentation pattern is highly reproducible and provides a "fingerprint" of the molecule, which is useful for structural confirmation.

Conclusion

The comprehensive spectroscopic characterization of 2-(2-chlorophenyl)hydroquinone is essential for its use in research and development. This guide provides a detailed prediction and interpretation of its ¹H NMR, ¹³C NMR, IR, and MS spectra, based on established principles and data from analogous structures. The provided experimental protocols are designed to be robust and reproducible, ensuring the acquisition of high-quality data. By following this guide, researchers, scientists, and drug development professionals can confidently approach the synthesis, purification, and application of 2-(2-chlorophenyl)hydroquinone and other novel chemical entities.

References

-

NIST Chemistry WebBook: A comprehensive source for chemical and physical data, including IR and mass spectra of various compounds. [Link]

-

Biological Magnetic Resonance Bank (BMRB): A repository for NMR data on biological and small molecules. [Link]

-

PubChem: A public database of chemical substances and their properties, maintained by the National Center for Biotechnology Information (NCBI). [Link]

-

Royal Society of Chemistry: Publisher of high-impact scientific journals and books, often containing supplementary information with detailed experimental procedures and spectroscopic data. [Link]

A Technical Guide to the Crystal Structure Analysis of 2-(2-Chlorophenyl)hydroquinone and its Analogs for Drug Development Professionals

This guide provides an in-depth exploration of the principles and practices involved in the crystal structure analysis of 2-(2-chlorophenyl)hydroquinone, a molecule of interest in medicinal chemistry and materials science. By examining its three-dimensional atomic arrangement, we can unlock critical insights into its physicochemical properties, guiding rational drug design and formulation development. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how single-crystal X-ray diffraction can be leveraged to elucidate the structure-property relationships of this and related chlorophenyl-substituted hydroquinones.

Introduction: The Significance of Crystalline Structure in Drug Development

The solid-state structure of an active pharmaceutical ingredient (API) is a cornerstone of its developability. Properties such as solubility, dissolution rate, stability, and bioavailability are intrinsically linked to the crystalline form. For substituted hydroquinones, which are recognized for their biological activities, a detailed understanding of their crystal packing and intermolecular interactions is paramount. 2-(2-Chlorophenyl)hydroquinone, with its potential for diverse intermolecular interactions, serves as a compelling case study. The presence of hydroxyl groups, a chloro-substituted aromatic ring, and the biphenyl system allows for a rich tapestry of hydrogen bonds, halogen bonds, and π-π stacking interactions, all of which dictate the final crystalline architecture.

Experimental Workflow: From Synthesis to Structural Elucidation

The journey to uncovering the crystal structure of a molecule like 2-(2-chlorophenyl)hydroquinone is a multi-step process that demands precision and a deep understanding of crystallization principles.

Synthesis and Crystallization

The synthesis of 2-(2-chlorophenyl)hydroquinone can be achieved through various organic synthesis routes, often involving the coupling of a protected hydroquinone with a 2-chlorophenylboronic acid derivative (Suzuki coupling) or other cross-coupling methodologies. The final product is then purified, typically by column chromatography.

The critical step for single-crystal X-ray analysis is the growth of high-quality single crystals. This is often more of an art than a science, with several techniques available:

-

Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration facilitates the formation of well-ordered crystals.

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile "anti-solvent" in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and the formation of crystals.

The choice of solvent is crucial and is often determined through empirical screening of a range of solvents with varying polarities. For 2-(2-chlorophenyl)hydroquinone, solvents such as methanol, ethanol, acetone, and ethyl acetate, or mixtures thereof, would be suitable starting points.

Caption: Experimental workflow for crystal structure analysis.

Single-Crystal X-ray Diffraction (XRD) Data Collection

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[1] The diffractometer consists of an X-ray source, a goniometer for precise crystal orientation, a sample holder, and a detector.[1] As the crystal is rotated, a series of diffraction patterns are collected.[2] This diffraction occurs when the X-rays interact with the electron clouds of the atoms in the crystal lattice, and the resulting pattern is a unique fingerprint of the crystal's internal structure.[1]

Structure Solution and Refinement

The collected diffraction data are then processed to determine the unit cell dimensions and the symmetry of the crystal (the space group). The "phase problem" is solved using computational methods, such as direct methods or Patterson methods, to generate an initial electron density map. This map allows for the identification of the atomic positions.

The initial structural model is then refined using a least-squares method. This iterative process adjusts the atomic coordinates and thermal displacement parameters to achieve the best possible fit between the calculated and the observed diffraction data. The quality of the final structure is assessed by various metrics, including the R-factor (agreement factor), the goodness-of-fit (GOF), and the residual electron density.

Structural Analysis of a Chlorophenyl-Substituted Hydroquinone: A Case Study

While the specific crystal structure of 2-(2-chlorophenyl)hydroquinone is not publicly available in the Cambridge Structural Database (CSD), we can gain significant insights by examining the crystal structure of a closely related analog, 2-[(4-chlorophenyl)iminomethyl]hydroquinone .[2] This compound shares key structural motifs with our target molecule, including a chlorophenyl ring and a hydroquinone-like moiety, making it an excellent model for understanding the types of intermolecular interactions that can be expected.

Crystal Data and Molecular Geometry

The crystal structure of 2-[(4-chlorophenyl)iminomethyl]hydroquinone was determined by single-crystal X-ray diffraction.[2] A summary of the crystallographic data is presented in Table 1.

| Parameter | Value |

| Chemical Formula | C₁₃H₁₀ClNO₂ |

| Formula Weight | 247.67 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 20.3347 (14) |

| b (Å) | 4.5848 (2) |

| c (Å) | 12.0383 (9) |

| β (°) | 98.231 (6) |

| Volume (ų) | 1110.78 (12) |

| Z | 4 |

| R-factor (R1) | 0.034 |

| Goodness-of-fit (S) | 0.95 |

| Table 1. Crystallographic data for 2-[(4-chlorophenyl)iminomethyl]hydroquinone.[2] |

The molecule exists in the phenol-imine tautomeric form. The two aromatic rings are nearly coplanar, with a dihedral angle of 2.82 (9)° between them.[2] This planarity is stabilized by an intramolecular O—H···N hydrogen bond, which forms a six-membered ring.[2]

Caption: Molecular structure of a chlorophenyl-substituted hydroquinone analog.

Intermolecular Interactions and Crystal Packing

The crystal packing of 2-[(4-chlorophenyl)iminomethyl]hydroquinone is dominated by intermolecular O—H···O hydrogen bonds.[2] These interactions link the molecules into chains, which are then further packed to form the three-dimensional crystal lattice. The stability of this crystal structure is a direct result of these strong, directional interactions.

For 2-(2-chlorophenyl)hydroquinone, we can anticipate a similar set of interactions. The two hydroxyl groups are potent hydrogen bond donors and acceptors, and the chlorine atom can participate in halogen bonding (C—Cl···O or C—Cl···π interactions). Furthermore, the two phenyl rings can engage in π-π stacking interactions. The interplay of these forces will determine the final crystal packing, and consequently, the material's properties.

Caption: Potential intermolecular interactions in the crystal lattice of 2-(2-chlorophenyl)hydroquinone.

Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions

A powerful tool for the analysis of intermolecular interactions is Hirshfeld surface analysis. This method partitions the crystal space into regions where the electron density of a given molecule dominates. The surface is colored according to various properties, such as the normalized contact distance (d_norm), which highlights regions of close intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, which are typically indicative of strong interactions like hydrogen bonds.

Fingerprint plots derived from the Hirshfeld surface provide a two-dimensional summary of all intermolecular contacts. These plots are unique to a given crystal structure and can be deconstructed to show the contribution of different types of interactions (e.g., H···H, C···H, O···H) to the overall crystal packing. For chlorophenyl-substituted hydroquinones, this analysis can quantify the relative importance of hydrogen bonding, halogen bonding, and π-π stacking in stabilizing the crystal lattice.

Implications for Drug Development and Conclusion

A thorough understanding of the crystal structure of 2-(2-chlorophenyl)hydroquinone and its analogs has profound implications for drug development:

-

Polymorph Screening: Different crystalline forms (polymorphs) of the same API can have different properties. Crystal structure analysis is essential for identifying and characterizing these polymorphs.

-

Formulation Development: Knowledge of the intermolecular interactions can inform the selection of excipients that are compatible with the API and can enhance its stability and dissolution.

-

Intellectual Property: Novel crystalline forms of an API can be patented, providing a competitive advantage.

References

-

Güneş, M., et al. (2009). 2-[(4-Chlorophenyl)iminomethyl]hydroquinone. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1155. Available at: [Link]

-

Fiveable. (n.d.). Single crystal X-ray diffraction. Crystallography Class Notes. Available at: [Link]

Sources

Quantum Chemical Analysis of 2-(2-chlorophenyl)hydroquinone: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 2-(2-chlorophenyl)hydroquinone (CPHQ), a molecule of interest in medicinal chemistry. We move beyond a simple recitation of steps to deliver a field-proven, validated workflow grounded in Density Functional Theory (DFT). This document is designed for researchers, scientists, and drug development professionals, offering insights into the causality behind methodological choices to predict molecular properties crucial for drug design. We detail a self-validating protocol, from initial structure optimization to the analysis of electronic and spectroscopic properties, enabling a robust in silico characterization that can accelerate and rationalize the drug discovery process.[1][2][3]

Introduction: The Strategic Role of In Silico Analysis in Modern Drug Discovery

The journey of a drug from concept to clinic is notoriously long and expensive.[1] Computational chemistry has emerged as an indispensable tool to de-risk, accelerate, and refine this process.[1][3][4] By simulating molecular behavior at the quantum level, we can predict key properties such as reactivity, stability, and potential points of interaction with biological targets before costly and time-consuming synthesis is undertaken.[1][5]

This guide focuses on 2-(2-chlorophenyl)hydroquinone (CPHQ), a substituted hydroquinone. Molecules in this class are known for their redox properties and potential biological activities. Understanding the precise electronic structure of CPHQ is paramount for predicting its metabolic fate, toxicity, and mechanism of action. Quantum chemical calculations provide a powerful lens through which to view these properties.

Foundational Concepts: Density Functional Theory (DFT) as the Method of Choice

For molecules of the size and complexity of CPHQ, Density Functional Theory (DFT) offers the optimal balance of computational accuracy and efficiency.[6] Unlike more computationally demanding methods, DFT calculates the total energy of the system based on its electron density, a more manageable property than the full many-electron wavefunction.

2.1. The Expertise Behind Method Selection: Choosing a Functional and Basis Set

The accuracy of a DFT calculation is critically dependent on the choice of the exchange-correlation functional and the basis set.

-

Exchange-Correlation Functional: The functional approximates the complex quantum mechanical interactions between electrons. For organic molecules like CPHQ, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a well-established and reliable choice.[7][8][9] It incorporates a portion of exact Hartree-Fock exchange, which provides a good description of the electronic structure for a wide range of organic systems.[9][10]

-

Basis Set: The basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-31G(d,p) basis set is a robust starting point for this type of analysis.[7][8][11] It is a split-valence basis set, meaning it uses two sets of functions for valence electrons, providing flexibility. The (d,p) notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing chemical bonds and non-covalent interactions.[7][10]

This combination, B3LYP/6-31G(d,p) , represents a "model chemistry" that has been extensively benchmarked and proven effective for predicting the geometries and properties of organic molecules.[7][8][9][11]

A Self-Validating Computational Workflow

The following protocol is designed as a self-validating system. Each step builds upon the previous one, with built-in checks to ensure the physical and chemical relevance of the results. This workflow ensures trustworthiness and reproducibility.

Caption: A validated workflow for quantum chemical calculations.

3.2. Experimental Protocol: Step-by-Step Guide

This protocol assumes the use of a computational chemistry software package like Gaussian or ORCA.[12][13]

Step 1: Initial Structure Generation

-

Use a molecular editor (e.g., GaussView, Avogadro) to build the 3D structure of 2-(2-chlorophenyl)hydroquinone.

-

Perform a preliminary geometry cleanup using the software's built-in molecular mechanics tools to obtain a reasonable starting geometry.[13][14]

-

Save the coordinates in a format compatible with your quantum chemistry software (e.g., .com for Gaussian, .xyz for ORCA).

Step 2: Geometry Optimization

-

Objective: To find the most stable 3D arrangement of the atoms, corresponding to a minimum on the potential energy surface.[13][15][16]

-

Input File Setup: Create an input file specifying the coordinates, charge (0), spin multiplicity (1 for a closed-shell molecule), and the chosen level of theory.

-

Keyword: Opt[17]

-

Level of Theory: B3LYP/6-31G(d,p)

-

-

Execution: Run the calculation. The software will iteratively adjust the atomic positions to minimize the forces between them until a stationary point is reached.[17]

Step 3: Vibrational Frequency Analysis (The Trustworthiness Check)

-

Objective: To confirm that the optimized structure is a true energy minimum and not a transition state. A true minimum will have no imaginary vibrational frequencies.

-

Input File Setup: Use the optimized geometry from the previous step.

-

Keyword: Freq

-

Level of Theory: B3LYP/6-31G(d,p)

-

-

Validation:

-

If all calculated frequencies are positive (real): The structure is a validated minimum. You can proceed to the next step.

-

If one or more imaginary frequencies are found: The structure is a saddle point (a transition state). You must visualize the imaginary frequency's motion, adjust the geometry accordingly, and re-run the optimization (Step 2).[14]

-

Step 4: Calculation of Molecular Properties

-

Using the validated minimum energy structure, perform a single-point energy calculation to derive various electronic properties.

Data Analysis and Interpretation for Drug Development

The output of these calculations provides a wealth of data that can inform drug design strategies.

4.1. Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[18]

-

HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.[19][20]

-

LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.[19][20]

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability.[20][21] A smaller gap suggests the molecule is more reactive and less stable, which can be crucial for understanding its potential for metabolism or toxicity.[18][22] For drug-like compounds, an optimal gap signifies a balance between reactivity and stability.[19][21]

4.2. Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It is an invaluable tool for understanding intermolecular interactions, which are the basis of drug-receptor binding.[23][24][25]

-

Electron-Rich Regions (Negative Potential, typically red/yellow): These are sites prone to electrophilic attack and are likely to act as hydrogen bond acceptors. In CPHQ, these would be expected around the oxygen and chlorine atoms.[26]

-

Electron-Deficient Regions (Positive Potential, typically blue): These are sites prone to nucleophilic attack and are likely to act as hydrogen bond donors, such as the hydroxyl hydrogens.[26][27]

Understanding the MEP map helps predict how CPHQ might orient itself within a protein's binding pocket.[23][24]

Caption: Key molecular properties derived from DFT calculations.

Quantitative Data Summary

All calculated quantitative data should be summarized for clear comparison and reporting.

| Parameter | Description | Calculated Value (Example) |

| Methodology | Level of Theory / Basis Set | B3LYP / 6-31G(d,p) |

| Total Energy | Electronic energy of the optimized structure | Value in Hartrees |

| Dipole Moment | Measure of molecular polarity | Value in Debye |

| HOMO Energy | Energy of the highest occupied molecular orbital | Value in eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Value in eV |

| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | Value in eV |

Conclusion

This guide has outlined a robust and scientifically sound workflow for the quantum chemical analysis of 2-(2-chlorophenyl)hydroquinone. By adopting this DFT-based approach, researchers in drug development can gain deep insights into the molecule's intrinsic electronic properties. This in silico characterization, encompassing geometry optimization, frontier molecular orbital analysis, and electrostatic potential mapping, provides a rational foundation for predicting reactivity, metabolic stability, and potential drug-receptor interactions, ultimately guiding more efficient and informed drug discovery campaigns.[2][4][5]

References

- The Role of Computational Chemistry in Accelerating Drug Discovery - SteerOn Research. (n.d.).

- Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. (n.d.).

- APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW - Neuroquantology. (n.d.).

- Computational Chemistry | Drug Discovery | Oncodesign Services. (n.d.).

- Computational Methods in Drug Discovery - PMC - PubMed Central. (n.d.).

- The Molecular Electrostatic Potential as a Determinant of Receptor-Drug Recognition - CORE. (n.d.).

- Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - ACS Publications. (n.d.).

- Application of molecular electrostatic potentials in drug design - ResearchGate. (n.d.).

- Density Functional Theory (DFT) - ORCA 6.1.1 Manual. (n.d.).

- Computational chemistry in structure-based drug design - ResearchGate. (n.d.).

- ORCA 6.0 Manual - FACCTs. (n.d.).

- GAUSSIAN 09W TUTORIAL - Barrett Research Group. (n.d.).

- Gaussian Electronic Structure Guide | PDF | Mathematical Optimization - Scribd. (n.d.).

- HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide - YouTube. (n.d.).

- Geometry optimization using Gaussian software - YouTube. (n.d.).

- Geometry Optimization and Thermodynamic Properties Calculations Using DFT in Gaussian. (2022, December 31).

- HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! - YouTube. (n.d.).

- Effect of substituents on 3(S)-amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one: a DFT study. (2019, January 3).

- Opt | Gaussian.com. (n.d.).

- Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System - Inpressco. (2014, August 1).

- Interrelation between electrostatic and lipophilicity potentials on molecular surfaces. (n.d.).

- Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis | Theoretical and Computational Chemistry | ChemRxiv | Cambridge Open Engage. (2024, November 5).

- DFT calculations - ORCA Input Library. (n.d.).

- Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis Authors: - ChemRxiv. (n.d.).

- ORCA 6.1.1 Manual. (n.d.).

- Figure 4. The calculated HOMO, LUMO and HOMO-LUMO gap for 1 – 4 as... - ResearchGate. (n.d.).

- Orca Manual | PDF | Density Functional Theory | Hartree–Fock Method - Scribd. (n.d.).

- A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PubMed Central. (n.d.).

- ubiquity of B3LYP/6-31G : r/chemistry - Reddit. (2016, January 15).

- Calculated HOMO-LUMO plots of drug and its derivatives using DFT/B3LYP/6-31G. - ResearchGate. (n.d.).

- DFT calculation of electrode potentials for substituted quinones in aqueous solution | Request PDF - ResearchGate. (n.d.).

- B3LYP/6-31G (d, p) optimized structures under study - ResearchGate. (n.d.).

- DFT studies of the hydroquinone adsorption on polypyrrole. (2021, December 7).

- Density functional theory study on anthraquinone and its hydroxyl derivatives | Request PDF - ResearchGate. (n.d.).

- DFT studies of the hydroquinone adsorption on polypyrrole. (n.d.).

- Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid Using Their Vibrational Spectra, Quantum Chemical Calculations and Molecular Docking with MMP-2 Receptor - MDPI. (n.d.).

- Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC - PubMed Central. (n.d.).

- Molecular docking and quantum chemical calculations of 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) PHENYL) - OUCI. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbRTSgdGGxrusuOWtwFyvNNAdsCfyHTrv8LMLntwWgdESZmyRxKLJ24j9gwhFLRMAbCIcy3FvFBDYeNUHbR0FN2qTpbsQM8U1KPM-FsJSudMS8S5Vs-G61B_9jwql5vujTEwcnTA==

- Combined Experimental and Quantum Chemical Analysis of 2-(4-chlorophenyl)-2-(4-fluorophenylamino)acetonitrile - ResearchGate. (2017, May 7).

- Molecular docking and quantum chemical calculations of 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) PHENYL)-4, 5-dihydro-1H-pyrazol-1-yl]- 1, 3-thiazol-4-yl}phenol | Request PDF - ResearchGate. (n.d.).

Sources

- 1. steeronresearch.com [steeronresearch.com]

- 2. neuroquantology.com [neuroquantology.com]

- 3. Computational Chemistry | Drug Discovery | Oncodesign Services [oncodesign-services.com]

- 4. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. inpressco.com [inpressco.com]

- 10. reddit.com [reddit.com]

- 11. researchgate.net [researchgate.net]

- 12. ORCA 6.0 Manual [faccts.de]

- 13. barrett-group.mcgill.ca [barrett-group.mcgill.ca]

- 14. scribd.com [scribd.com]

- 15. m.youtube.com [m.youtube.com]

- 16. youtube.com [youtube.com]

- 17. gaussian.com [gaussian.com]

- 18. researchgate.net [researchgate.net]

- 19. m.youtube.com [m.youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. m.youtube.com [m.youtube.com]

- 23. files01.core.ac.uk [files01.core.ac.uk]

- 24. researchgate.net [researchgate.net]

- 25. Interrelation between electrostatic and lipophilicity potentials on molecular surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. chemrxiv.org [chemrxiv.org]

- 27. chemrxiv.org [chemrxiv.org]

Discovery and isolation of 2-arylhydroquinone derivatives

An In-Depth Technical Guide to the Discovery and Isolation of 2-Arylhydroquinone Derivatives

Abstract

2-Arylhydroquinones represent a compelling class of phenolic compounds, distinguished by a hydroquinone core substituted with an aryl moiety at the C2 position. This structural motif is the foundation for a wide spectrum of biological activities, including significant antioxidant, anti-inflammatory, and cytotoxic properties, making them prime candidates for drug discovery and development. Furthermore, their unique electronic properties render them valuable as precursors in materials science. This guide provides a comprehensive overview of the methodologies for the discovery and isolation of 2-arylhydroquinone derivatives from natural sources. We will delve into the rationale behind extraction strategies, detail the cascade of purification techniques, and outline the analytical workflows required for definitive structural elucidation, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of the 2-Arylhydroquinone Scaffold

Hydroquinones are simple phenolic compounds found across numerous natural taxa, from plants and fungi to marine organisms.[1] The addition of an aryl group at the C2 position dramatically increases the structural complexity and modulates the molecule's physicochemical properties. This substitution often enhances biological efficacy by influencing factors such as receptor binding affinity, membrane permeability, and metabolic stability. The inherent antioxidant capacity of the hydroquinone ring, capable of quenching reactive oxygen species (ROS), is frequently synergistic with the biological activities conferred by the aryl substituent.[2] As a result, isolating these molecules in their pure form is a critical first step for pharmacological screening, structure-activity relationship (SAR) studies, and further chemical modification.

Sourcing and Primary Extraction: Liberating the Target Molecules

The journey from a raw biological matrix (e.g., plant leaves, fungal biomass) to a purified compound begins with an efficient and targeted extraction. The choice of methodology is dictated by the physicochemical nature of the target compounds and the composition of the source material.

The Rationale of Solvent Selection

The polarity of the extraction solvent is the most critical parameter. 2-Arylhydroquinones, being polyphenols, are generally polar. Therefore, polar solvents are required for their efficient solubilization.

-

Methanol/Ethanol: These are the most common choices due to their ability to effectively extract a broad range of polar and moderately polar compounds.

-

Ethyl Acetate: Often used in subsequent liquid-liquid partitioning steps to selectively extract compounds of intermediate polarity from an aqueous phase.

-

Hexane/Dichloromethane: These non-polar solvents are typically used for a preliminary "defatting" step. This removes lipids and chlorophyll, which can interfere with subsequent chromatographic separation.[3]

Extraction Methodologies: A Comparative Analysis

Modern extraction techniques offer significant advantages over traditional methods like maceration by improving efficiency and reducing the degradation of thermolabile compounds.[4]

-

Maceration: Simple soaking in a solvent. While straightforward, it can be time-consuming and inefficient.

-

Soxhlet Extraction: A continuous extraction with a boiling solvent. It is highly efficient but unsuitable for heat-sensitive molecules.

-

Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration.[4][5] This method is rapid and operates at low temperatures, making it ideal for preserving the integrity of phenolic compounds.

-

Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and matrix, accelerating mass transfer.[4][5] It is extremely fast but requires careful temperature control to prevent degradation.

The overall extraction workflow is a multi-step process designed to progressively enrich the target compounds.

Caption: General workflow for the extraction of 2-arylhydroquinones from a biological matrix.

Isolation and Purification Cascade: From Crude Extract to Pure Compound

A crude extract is a complex mixture requiring a systematic, multi-stage purification strategy.[3] The goal is to separate the target 2-arylhydroquinone from other metabolites based on differences in their physical and chemical properties, primarily polarity.

Step 1: Liquid-Liquid Partitioning

This technique performs a bulk separation of compounds based on their differential solubility in two immiscible liquid phases (e.g., water and ethyl acetate). The crude extract is dissolved in a water/methanol mixture and then partitioned against a non-polar solvent. This step effectively separates highly polar compounds (sugars, amino acids) from the desired phenolics, which will preferentially move into the organic layer.

Step 2: Column Chromatography

Column chromatography is the workhorse of natural product isolation.

-

Normal-Phase (e.g., Silica Gel): The stationary phase is polar (silica), and a non-polar mobile phase is used. Non-polar compounds elute first. This is useful for initial fractionation.

-

Reversed-Phase (e.g., C18-bonded Silica): The stationary phase is non-polar (C18), and a polar mobile phase (e.g., methanol/water or acetonitrile/water) is used. Polar compounds elute first. This is the preferred method for purifying phenolic compounds.[6]

-

Size-Exclusion (e.g., Sephadex LH-20): Separates molecules based on size. It is particularly effective for separating polyphenols from smaller molecules.

Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or analytical HPLC to track the location of the target compound.

Step 3: High-Performance Liquid Chromatography (HPLC)

For final purification to >95% purity, preparative or semi-preparative HPLC is essential. Reversed-phase HPLC is the standard choice.[6] A gradient elution, where the proportion of organic solvent in the mobile phase is gradually increased, is typically employed to achieve optimal separation of compounds with similar polarities.[6]

Caption: The cascade of chromatographic techniques for isolating a pure 2-arylhydroquinone.

Protocol: General Preparative HPLC Purification

-

Sample Preparation: Dissolve the enriched fraction from column chromatography in a minimal volume of HPLC-grade methanol or DMSO. Filter the solution through a 0.22 µm syringe filter to remove particulates.[6]

-

Column and Mobile Phase:

-

Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

-

Gradient Elution: Inject the sample and begin a linear gradient. A typical gradient might run from 5% B to 100% B over 30-40 minutes.

-

Fraction Collection: Monitor the elution profile using a UV detector at a wavelength appropriate for the chromophore (e.g., 254 nm, 280 nm). Collect fractions corresponding to the target peak.

-

Post-Purification: Combine the pure fractions, remove the solvent under reduced pressure (rotary evaporator), and dry under high vacuum to yield the purified compound.

-

Self-Validation: Re-inject a small amount of the final product into an analytical HPLC system to confirm its purity.

Structural Elucidation: Confirming the Molecular Identity

Once a compound is isolated in pure form, its chemical structure must be unequivocally determined using a combination of spectroscopic techniques.

Caption: The integrated workflow for the structural elucidation of an isolated compound.

Key Spectroscopic Signatures:

| Technique | Information Provided | Expected Signature for 2-Arylhydroquinone |

| Mass Spectrometry | Provides the molecular weight and elemental formula (with HRMS). | An exact mass corresponding to the chemical formula. Fragmentation patterns may show loss of the aryl or hydroxyl groups. |

| ¹H NMR | Shows the number, environment, and connectivity of protons. | Aromatic protons on both the hydroquinone and aryl rings (typically δ 6.5-8.0 ppm). Signals for hydroxyl protons (can be broad, variable ppm). |

| ¹³C NMR | Shows the number and environment of carbon atoms. | Signals for hydroxyl-bearing aromatic carbons (δ ~145-155 ppm). Other aromatic carbons (δ ~110-140 ppm). |

| FT-IR | Identifies key functional groups.[7] | A broad absorption band around 3200-3500 cm⁻¹ (O-H stretch). Aromatic C=C stretching bands around 1500-1600 cm⁻¹. |

| UV-Vis | Indicates the presence of a conjugated system (chromophore). | Absorption maxima characteristic of a substituted benzene or polyphenol system, typically in the 250-300 nm range. |

The combination of these techniques, particularly 2D NMR experiments (like COSY and HMBC) which show proton-proton and proton-carbon correlations, allows for the unambiguous assignment of the complete chemical structure.

Conclusion and Future Outlook

The successful discovery and isolation of 2-arylhydroquinone derivatives is a rigorous, multi-disciplinary process that hinges on a logical application of chemical principles. The strategic selection of extraction methods to preserve compound integrity, coupled with a systematic cascade of chromatographic separations, is paramount. Modern techniques like UAE and preparative HPLC have significantly streamlined this workflow, enabling higher throughput and purity. Definitive structural elucidation through a suite of spectroscopic methods provides the final, crucial validation. As new analytical technologies emerge, the ability to discover and isolate novel, biologically active 2-arylhydroquinones from complex natural matrices will continue to advance, fueling the pipeline for new therapeutic agents and advanced materials.

References

- Synthesis of 2-substituted hydroquinone derivatives from 1,4-benzoquinone and allyl ethers. (2025).

- Synthesis and Antimicrobial Activities of 2,5-Substituent Hydroquinone Derivatives. (2014). Asian Journal of Chemistry.

- Antioxidant Activity of N

- Synthesis of hydroquinone derivatives. (2006).

- Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts. (2012).

- Techniques for extraction and isolation of natural products: a comprehensive review. (2018).

- Synthesis of 2,5-bis(2-benzothiazolyl)hydroquinone. (2014).

- Synthesis and cytotoxic activity of geranylmethoxyhydroquinone derivatives. (2017).

- Advanced Extraction and Isolation Strategies for Bioactive Compounds from Plant Sources: A Pharmacological Perspective. (2023).

- HPLC purification protocol for 2-hydroxy-1,4-naphthoquinone deriv

- Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives. (2024). MDPI.

- Extraction and isolation techniques of medicinal plants: A Review. (2021).

- Synthesis of trimethylhydroquinone derivatives as anti-allergic agents with anti-oxid

- Hydroxyquinones: Synthesis and Reactivity. (2001). MDPI.

- Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. (2016).

- Quantitative Structure-Retention Relationship for Chromatographic Behaviour of Anthraquinone Derivatives Through Considering Organic Modifier Features in Micellar Liquid Chrom

- The Antioxidant Activity from Hydroquinone Derivatives by the Synthesis of Cinnamomium Verum J.Presl Bark's Extracted. (2018).

- A Review on Bioactive Anthraquinone and Derivatives as the Regulators for ROS. (2023).

Sources

- 1. mdpi.com [mdpi.com]

- 2. A Review on Bioactive Anthraquinone and Derivatives as the Regulators for ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives [ajgreenchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Halogenated Hydroquinones: A Technical Guide to Biological Activity Screening

Introduction: The Rising Tide of Halogenated Hydroquinones in Drug Discovery

The marine environment, a vast and largely untapped reservoir of chemical diversity, has emerged as a promising frontier in the quest for novel therapeutic agents.[1][2][3] Among the myriad of marine natural products, halogenated hydroquinones represent a class of compounds with significant potential, exhibiting a broad spectrum of biological activities.[4] The introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) onto the hydroquinone scaffold can dramatically influence the molecule's physicochemical properties, such as lipophilicity and electronic character, thereby enhancing its biological efficacy and metabolic stability.[4] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the systematic screening of halogenated hydroquinones for their therapeutic potential. We will delve into the core principles, detailed experimental protocols, and the causal reasoning behind methodological choices for evaluating their antimicrobial, antioxidant, and anticancer activities.

Section 1: Navigating the Antimicrobial Potential of Halogenated Hydroquinones

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel antibacterial and antifungal agents.[1] Halogenated hydroquinones have demonstrated promising activity against a range of pathogens, including multidrug-resistant strains.[5][6]

Unraveling the Mechanism of Antimicrobial Action

The antimicrobial effects of quinone-related compounds are often multifaceted.[7][8] One primary mechanism involves the generation of reactive oxygen species (ROS), which induces oxidative stress and damages cellular components like DNA, proteins, and lipids.[9] Additionally, their electrophilic nature allows them to react with nucleophilic groups in microbial proteins and enzymes, disrupting essential cellular functions.[7] Halogenation can enhance this activity by increasing the lipophilicity of the molecule, facilitating its passage through the microbial cell membrane.

Experimental Workflow: Screening for Antimicrobial Activity

A systematic approach to screening for antimicrobial activity is crucial for identifying promising lead compounds. The following workflow outlines the key steps:

Caption: A streamlined workflow for the systematic screening of halogenated hydroquinones for antimicrobial activity.

Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][10][11]

Principle: This assay relies on the serial dilution of the test compound in a liquid growth medium, followed by inoculation with a standardized microbial suspension. The presence or absence of microbial growth after incubation is used to determine the MIC.

Step-by-Step Protocol:

-

Preparation of Test Compound: Dissolve the halogenated hydroquinone in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilutions are then made in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).[4]

-

Preparation of Microbial Inoculum: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[10] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[6]

-

Assay Setup: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the appropriate broth.[10] Add 100 µL of the diluted microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.[10]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[4]

Causality Behind Experimental Choices:

-

Choice of Broth Microdilution: This method is preferred for its quantitative nature, reproducibility, and suitability for high-throughput screening compared to agar diffusion methods.[10]

-

McFarland Standard: Standardizing the inoculum density is critical for the reproducibility and accuracy of MIC values. A higher inoculum can lead to falsely elevated MICs.

-

Positive and Negative Controls: These are essential for validating the assay. The positive control ensures that the microorganisms are viable and capable of growth, while the negative control confirms the sterility of the medium.

Data Presentation: Antimicrobial Activity of Halogenated Hydroquinones

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 2-Bromo-5-hydroxy-1,4-naphthoquinone | Staphylococcus aureus | 16 | [5] |

| 2-Chloro-5,8-dihydroxy-1,4-naphthoquinone | Candida krusei | 2 | [5] |

| Hydroquinone | S. aureus USA 300 | 19.2 ± 4.8 mM (IC50) | [12] |

| Benzoquinone | S. aureus USA 300 | 7.7 ± 2.7 mM (IC50) | [12] |

Section 2: Assessing the Antioxidant Capacity of Halogenated Hydroquinones

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases.[13] Hydroquinones are known for their antioxidant properties, which can be modulated by halogenation.[13][14][15][16]

The Chemistry of Antioxidant Action

Hydroquinones exert their antioxidant effects primarily through their ability to donate hydrogen atoms or electrons to free radicals, thereby neutralizing them.[13] This process converts the hydroquinone into a more stable quinone form.[14] The antioxidant capacity is influenced by the number and position of hydroxyl groups and the nature of other substituents on the aromatic ring. Halogenation can impact the redox potential and stability of the resulting radical, thus modulating the antioxidant activity.

Experimental Workflow: Evaluating Antioxidant Potential

A multi-assay approach is recommended to obtain a comprehensive understanding of the antioxidant capacity of a compound.

Caption: A comprehensive workflow for assessing the antioxidant activity of halogenated hydroquinones using multiple assays.

Detailed Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid, simple, and widely used method for screening the radical scavenging activity of compounds.[17][18][19]

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[18][20]

Step-by-Step Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this working solution at 517 nm should be approximately 1.0.[17]

-

Preparation of Test Samples: Dissolve the halogenated hydroquinone in methanol or another suitable solvent to prepare a stock solution. Prepare a series of dilutions from the stock solution.

-

Assay Procedure: In a 96-well plate, add 100 µL of the test sample dilutions to the wells. Add 100 µL of the DPPH working solution to each well.[18]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[20]

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[20]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control (DPPH solution without the test sample) and A_sample is the absorbance of the test sample.[18] The IC50 value, the concentration of the sample that scavenges 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the sample concentration.[19]

Causality Behind Experimental Choices:

-

Choice of DPPH Assay: This assay is chosen for its simplicity, stability of the radical, and its suitability for high-throughput screening.[19] It provides a good initial assessment of the radical scavenging potential of a compound.

-

Incubation in the Dark: DPPH is light-sensitive, and incubation in the dark prevents its photodegradation, ensuring the accuracy of the results.

-

Use of a Standard Antioxidant: A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control to validate the assay and for comparison of the antioxidant activity of the test compounds.[21]

Data Presentation: Antioxidant Activity of Hydroquinone Derivatives

| Compound | Assay | IC50 (µM) | Reference |

| Hydroquinone | DPPH | 17.44 | [15] |

| Hydroquinone Glucoside | ABTS | 0.31 | [15] |

| Compound 3j (a flavonoid) | ABTS•+ | 19.49 ± 0.54 | [7] |

Section 3: Probing the Anticancer Activity of Halogenated Hydroquinones

Cancer remains a leading cause of mortality worldwide, and the search for novel anticancer agents is a continuous endeavor.[22] Quinone and hydroquinone scaffolds are present in several clinically used anticancer drugs, and their halogenated derivatives are a promising area of investigation.[9][23][24][25]

Mechanisms of Anticancer Action

The anticancer activity of quinones is often attributed to their ability to induce oxidative stress through redox cycling, leading to DNA damage and apoptosis.[5][9] They can also act as topoisomerase inhibitors, interfering with DNA replication and repair, and modulate various signaling pathways involved in cell proliferation and survival.[24][26] Halogenation can enhance the cytotoxic potential by influencing the compound's ability to interact with biological targets and by altering its redox properties.[20]

Experimental Workflow: Screening for Anticancer Properties

A multi-tiered screening approach is essential to identify and characterize the anticancer potential of halogenated hydroquinones.

Caption: A comprehensive workflow for the evaluation of the anticancer properties of halogenated hydroquinones.

Detailed Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer compounds.[5][27][28]

Principle: In viable, metabolically active cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight.[29]

-

Compound Treatment: Treat the cells with various concentrations of the halogenated hydroquinone for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent used to dissolve the compound).

-

MTT Addition: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[29]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol with HCl, to dissolve the formazan crystals.[28]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[27]

-

Calculation: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[27]

Causality Behind Experimental Choices:

-

Rationale for MTT Assay: The MTT assay is a reliable, sensitive, and high-throughput method for initial cytotoxicity screening.[1] It provides a quantitative measure of cell viability based on metabolic activity.

-

Selection of Cell Lines: A panel of cancer cell lines from different tissue origins should be used to assess the spectrum of activity and potential selectivity of the compounds.

-

Time- and Dose-Dependent Analysis: Evaluating the cytotoxic effects at different time points and concentrations is crucial for understanding the kinetics of cell death and determining the potency of the compound.

Detailed Protocol: Comet Assay for DNA Damage Assessment

The comet assay, or single-cell gel electrophoresis, is a sensitive technique for detecting DNA damage in individual cells.[1][3][21][30]

Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail," while undamaged DNA remains in the "head." The intensity and length of the tail are proportional to the amount of DNA damage.[3][21]

Step-by-Step Protocol:

-

Cell Preparation: Treat cells with the halogenated hydroquinone. Harvest the cells and resuspend them in a low-melting-point agarose.

-

Slide Preparation: Pipette the cell-agarose suspension onto a pre-coated slide and allow it to solidify.

-

Lysis: Immerse the slides in a lysis solution to break down the cell and nuclear membranes.[1]

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.[1]

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the comets using a fluorescence microscope.[21]

-

Data Analysis: Quantify the DNA damage by measuring the tail length, tail intensity, and tail moment using specialized software.[21]

Causality Behind Experimental Choices:

-

Rationale for Comet Assay: This assay is highly sensitive for detecting various types of DNA damage, including single- and double-strand breaks and alkali-labile sites, which are common consequences of oxidative stress induced by quinones.[1][30]

-

Alkaline Conditions: The use of alkaline conditions allows for the detection of both single- and double-strand DNA breaks, providing a more comprehensive assessment of genotoxicity.[30]

Data Presentation: Cytotoxic Activity of Halogenated Compounds

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Chlorinated 2,4-diphenyl-5H-indeno[1,2-b]pyridine analogs | T47D (Breast) | Significant cytotoxic effect | [20] |

| Compound 2 (a regioisomer) | PC-3 (Pancreatic) | 10-50 | [7] |

| Compound 1 | HTB-26 (Breast) | 10-50 | [7] |

| Hydroxychloroquine | A549 (Lung) | >100 (example value) | [11] |

Conclusion: A Strategic Approach to Unlocking Therapeutic Value

The systematic screening of halogenated hydroquinones for their biological activities is a critical step in the journey from marine natural product discovery to potential clinical application. This guide has provided a comprehensive framework, integrating detailed protocols with the underlying scientific rationale, to empower researchers in this exciting field. By employing a multi-assay, mechanism-driven approach, the scientific community can effectively identify and characterize novel halogenated hydroquinones with the potential to address urgent medical needs in infectious diseases, oxidative stress-related disorders, and oncology. The continued exploration of this unique chemical space holds immense promise for the future of drug discovery.

References

-

Special Issue : Marine Natural Products as Potential Drug Leads - MDPI. (URL: [Link])

-

Drugs from the Oceans: Marine Natural Products as Leads for Drug Discovery - PubMed. (URL: [Link])

-

Comet Assay for the Detection of DNA Breaks Protocol - Creative Diagnostics. (URL: [Link])

-

Comet Assay Protocol - mcgillradiobiology.ca. (URL: [Link])

-

Comparison between In Vitro Chemical and Ex Vivo Biological Assays to Evaluate Antioxidant Capacity of Botanical Extracts - MDPI. (URL: [Link])

-

DPPH Scavenging Assay Protocol- Detailed Procedure - ACME Research Solutions. (URL: [Link])

-

IC50 values for compounds 1 and 2 in various cancer cell lines and a... - ResearchGate. (URL: [Link])

-